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Compound of Interest

Compound Name: C24-Ceramide-d7

Cat. No.: B2829421

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are central bioactive sphingolipids that function as critical signaling molecules in a
myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and
metabolic control.[1] The N-acyl chain length of ceramides, which can range from C14 to C30,
dictates their specific biological functions and metabolic fates. Very-long-chain (VLC)
ceramides, such as C24-ceramide, are highly abundant in certain tissues and have been
implicated in distinct cellular pathways compared to their long-chain counterparts.[2]
Dysregulation of ceramide metabolism is linked to numerous pathologies, including cancer,
insulin resistance, and neurodegenerative diseases, making this pathway a critical area of
study and a promising target for therapeutic intervention.

Metabolic flux analysis using stable isotope-labeled precursors is a powerful technique to
guantitatively track the movement of metabolites through a biochemical network. C24-
Ceramide-d7 is a deuterated analog of C24:0-ceramide, featuring a stable isotope label on its
sphingoid base. When introduced into cells or organisms, its metabolic transformation into
various downstream sphingolipids can be precisely traced and quantified by mass
spectrometry. This allows researchers to determine the rates (flux) of key enzymatic steps,
providing a dynamic view of ceramide metabolism that cannot be obtained from static
concentration measurements alone.
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These application notes provide a comprehensive guide to using C24-Ceramide-d7 for flux

analysis, including detailed experimental protocols, data presentation guidelines, and

visualizations of the relevant metabolic pathways and workflows.

Key Applications

Quantifying Ceramide Metabolism: Tracing the conversion of C24-Ceramide-d7 into its
primary downstream metabolites, such as C24-glucosylceramide-d7 and C24-
sphingomyelin-d7.

Assessing Ceramide Synthase (CerS) Activity: C24-ceramide is primarily synthesized by
Ceramide Synthase 2 (CerS2).[3][4] Flux analysis can provide insights into the activity of this
and other related enzymes in live cells.

Investigating the Salvage Pathway: Monitoring the breakdown of complex sphingolipids back
into ceramide.

Drug Discovery and Development: Evaluating the effect of novel therapeutic compounds on
the flux through specific branches of the ceramide metabolic network.

Disease Modeling: Comparing ceramide metabolic flux in healthy versus disease-state
models (e.g., cancer cell lines, models of insulin resistance) to identify metabolic
reprogramming.

Visualization of Ceramide Metabolism and
Experimental Workflow
C24-Ceramide Metabolic Pathway

The following diagram illustrates the central position of C24-Ceramide in sphingolipid

metabolism and its conversion to downstream products.
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Metabolic fate of exogenously supplied C24-Ceramide-d7.

Experimental Workflow for Flux Analysis

This diagram outlines the key steps in performing a metabolic flux experiment using C24-
Ceramide-d7.
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1. Cell Culture
Seed cells and grow to desired confluency.

l

2. Labeling (Pulse)
Incubate cells with C24-Ceramide-d7
complexed with BSA for various time points.

3. Cell Harvest & Quenching
Wash cells with ice-cold PBS and quench
metabolism (e.g., with cold methanol).

4. Lipid Extraction
Perform a biphasic extraction (e.g., Bligh-Dyer)
to isolate lipids.

5. Sample Preparation
Dry lipid extract and reconstitute in
appropriate solvent for LC-MS/MS.

6. LC-MS/MS Analysis
Separate and quantify C24-Ceramide-d7 and its
d-labeled downstream metabolites.

7. Data Analysis
Calculate metabolite concentrations and determine
the rate of incorporation (flux).

Click to download full resolution via product page

Workflow for C24-Ceramide-d7 metabolic flux analysis.

Experimental Protocols
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Protocol 1: Cell Culture and Labeling

This protocol is adapted for a standard adherent cell line (e.g., HEK293T, HelLa, A549) grown in
6-well plates.[2] Adjustments may be necessary based on the specific cell type.

Materials:

o Cell line of interest

o Complete culture medium (e.g., DMEM + 10% FCS)

e C24-Ceramide-d7 (stored in chloroform:methanol at -20°C)
o Defatted Bovine Serum Albumin (BSA)

e Phosphate-Buffered Saline (PBS)

e 6-well tissue culture plates

Procedure:

o Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency
on the day of the experiment.

o Preparation of Labeling Medium: a. In a sterile tube, evaporate the required amount of C24-
Ceramide-d7 stock solution under a stream of nitrogen gas. b. Resuspend the dried lipid in
a small volume of ethanol. c. Prepare a solution of defatted BSA in serum-free medium (e.g.,
DMEM). A common working concentration is 20 uM of C24-Ceramide-d7 complexed with 20
UM defatted BSA.[2] d. Slowly add the C24-Ceramide-d7/ethanol solution to the
BSA/medium solution while vortexing to facilitate complex formation. e. Dilute this complex
into complete culture medium to achieve the final desired labeling concentration (e.g., 5-20

HUM).

e Pulse Labeling: a. Aspirate the existing medium from the cultured cells. b. Add the prepared
labeling medium to each well. c. Incubate the cells for a series of time points (e.g., 0, 15 min,
30 min, 1h, 2h, 4h, 8h) to monitor the flux over time.
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o Cell Harvest: a. At each time point, aspirate the labeling medium. b. Immediately wash the
cells twice with ice-cold PBS to stop the labeling process. c. Add 1 mL of ice-cold 80%
methanol to each well to quench metabolism and detach the cells. d. Scrape the cells and
transfer the cell suspension to a microcentrifuge tube. e. Proceed immediately to lipid
extraction.

Protocol 2: Lipid Extraction (Bligh-Dyer Method)

This protocol is a standard method for extracting total lipids from cellular samples.[5][6]
Materials:

Chloroform

Methanol

Deionized water

Internal standards (optional, for absolute quantification of endogenous lipids)
Procedure:

e Homogenization: To the 1 mL of 80% methanol cell suspension from Protocol 1, add
appropriate internal standards if required. Sonicate the samples briefly (e.g., 3 cycles of 10
seconds on/off) on ice to ensure complete cell lysis.

o Phase Generation: a. To the 1 mL sample, add 1.25 mL of chloroform. Vortex thoroughly. b.
Add 0.25 mL of deionized water to induce phase separation. The final ratio of
chloroform:methanol:water should be approximately 1:1:0.9. c. Vortex vigorously for 1 minute
and then centrifuge at 2,000 x g for 10 minutes at 4°C.

 Lipid Collection: a. After centrifugation, three layers will be visible: an upper aqueous layer, a
protein disk at the interface, and a lower organic layer containing the lipids. b. Carefully
collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the
protein interface. Transfer to a new glass tube.

e Drying and Reconstitution: a. Dry the collected organic phase under a stream of nitrogen gas
or using a vacuum concentrator. b. Reconstitute the dried lipid film in a known volume (e.g.,
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100-200 pL) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.

[7]

Protocol 3: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of C24-ceramide and its metabolites.
Optimization will be required for specific instrumentation.[6][7][8]

Instrumentation:

e HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer
(e.g., QTRAP, Orbitrap).

e C18 or C8 reverse-phase column.

LC Parameters (Example):[7]

Column: C6-phenyl column (e.g., 2 x 50 mm, 5 um)
» Mobile Phase A: 0.1% formic acid in water

o Mobile Phase B: 0.1% formic acid in isopropanol

e Flow Rate: 0.6 mL/min

e Column Temperature: 50°C

o Gradient:

0-0.5 min: 65% B

[e]

0.5-2.0 min: 65% to 90% B

o

2.0-2.1 min: 90% to 100% B

[¢]

2.1-3.0 min: Hold at 100% B

[¢]

3.0-3.1 min: 100% to 65% B

[e]
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o 3.1-5.0 min: Re-equilibrate at 65% B
MS/MS Parameters (Example in Positive lon Mode):
« lonization Source: Electrospray lonization (ESI), positive mode.
o Detection Mode: Multiple Reaction Monitoring (MRM).

e MRM Transitions: The precursor ion for d-labeled sphingolipids will be the [M+H]+ adduct.
The product ion is typically m/z 264 (for sphingosine backbone) or 271 (for d7-sphingosine
backbone).

o C24:0-Ceramide-d7: Precursor m/z 657.7 — Product m/z 271.3
o C24:0-GlcCer-d7: Precursor m/z 819.8 —» Product m/z 271.3

o C24:0-SM-d7: Precursor m/z 820.8 — Product m/z 184.1 (phosphocholine headgroup)
(Note: Exact m/z values should be confirmed based on the specific deuteration pattern of

the standard used.)

Data Presentation and Analysis

Quantitative data should be presented clearly to facilitate interpretation and comparison. The
primary output of a flux experiment is the rate of appearance of the label in downstream

metabolites over time.

Turnover of C24-Ceramide-d7

The following table summarizes example data from a pulse-chase experiment tracking the
turnover of deuterated very-long-chain ceramides in HEK293T cells.[2] In such an experiment,
cells are first "pulsed” with the labeled lipid, then "chased" with unlabeled medium, and the

disappearance of the labeled species is monitored.
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. Percentage Remaining Calculated Half-Life
Labeled Species
(24h Chase) (hours)
C16:0-Ceramide-d9 ~50% >24h
C18:0-Ceramide-d9 ~50% >24h
C24:0-Ceramide-d4 < 20% 44+1.6
C24:1-Ceramide-d7 <20% 45+0.8

Data adapted from S. S. P. V. et al., J. Lipid Res. (2018).[2]

This data clearly demonstrates that very-long-chain ceramides like C24:0 turn over significantly
faster than long-chain ceramides, likely due to more rapid conversion into sphingomyelin and
hexosylceramides.[2]

Calculating Metabolic Flux

e Quantification: Using the LC-MS/MS data, create a calibration curve with known
concentrations of C24-Ceramide-d7 and its d7-metabolite standards to determine the
absolute amount (e.g., pmol) of each analyte at every time point.

+ Normalization: Normalize the amount of each metabolite to the total protein content or total
phosphate content of the lipid extract for each sample to account for variations in cell
number.

e Flux Calculation: Plot the normalized amount of the downstream metabolite (e.g., pmol C24-
GlcCer-d7 / mg protein) against time. The initial, linear portion of this curve represents the
rate of synthesis. The slope of this line is the metabolic flux, expressed as pmol/mg/hour.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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